4,5-Dichloroimidazole

Catalog No.
S705671
CAS No.
15965-30-7
M.F
C3H2Cl2N2
M. Wt
136.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dichloroimidazole

CAS Number

15965-30-7

Product Name

4,5-Dichloroimidazole

IUPAC Name

4,5-dichloro-1H-imidazole

Molecular Formula

C3H2Cl2N2

Molecular Weight

136.96 g/mol

InChI

InChI=1S/C3H2Cl2N2/c4-2-3(5)7-1-6-2/h1H,(H,6,7)

InChI Key

QAJJXHRQPLATMK-UHFFFAOYSA-N

SMILES

C1=NC(=C(N1)Cl)Cl

Canonical SMILES

C1=NC(=C(N1)Cl)Cl

Synthesis of Organometallic Complexes:

,5-Dichloroimidazole serves as a precursor for the formation of N-heterocyclic carbenes (NHCs). These carbene ligands possess unique electronic properties, making them valuable in the design of organometallic complexes with diverse applications. Studies have shown the successful utilization of 4,5-dichloroimidazole in the synthesis of:

  • Iridium catalysts with bicyclic pyridine-phosphinite ligands for asymmetric hydrogenation reactions [].
  • Silver and gold carbenes exhibiting antitumor activity through the generation of reactive oxygen species [].

These findings highlight the potential of 4,5-dichloroimidazole-derived carbenes in developing novel catalysts and therapeutic agents.

Functional Materials Development:

The incorporation of 4,5-dichloroimidazole moieties into functional materials is another area of exploration. Researchers have employed this compound in the preparation of:

  • Nanoparticles loaded with silver-carbene complexes for antimicrobial applications [].
  • Metal-organic frameworks (MOFs) for enhanced gas adsorption and separation [].

These studies demonstrate the potential of 4,5-dichloroimidazole as a building block for the design of materials with tailored properties for specific applications.

Other Potential Applications:

While not as extensively explored as the areas mentioned above, the unique properties of 4,5-dichloroimidazole suggest its potential involvement in other research fields. These include:

  • Development of novel ionic liquids with improved thermal stability and catalytic activity [].
  • Exploration of its reactivity towards biomolecules for potential applications in drug discovery.

4,5-Dichloroimidazole is a halogenated derivative of imidazole, characterized by the presence of two chlorine atoms at the 4 and 5 positions of the imidazole ring. Its molecular formula is C₃H₂Cl₂N₂, and it has a molecular weight of approximately 136.96 g/mol. This compound is typically encountered as a solid at room temperature and is known for its aromatic properties and ability to form hydrogen bonds, making it a versatile ligand in coordination chemistry .

  • 4,5-Dichloroimidazole is classified as a mild irritant [].
  • Safety precautions like wearing gloves, safety glasses, and working in a fume hood are recommended while handling this compound [].
, particularly in coordination complexes and organic synthesis. It can act as a chelating agent due to its ability to donate electron pairs from the nitrogen atoms in the imidazole ring. Notably, it has been studied for its coordination behavior with metal ions such as copper(II), revealing insights into its electronic properties and stability in different solvent systems .

Common Reactions Include:

  • Coordination with Metal Ions: Forms stable complexes with transition metals.
  • Substitution Reactions: Can undergo nucleophilic substitution due to the electrophilic nature of the chlorine atoms.
  • Cyclization: Can participate in cyclization reactions to form more complex heterocyclic compounds.

The biological activity of 4,5-dichloroimidazole has garnered attention in pharmacological research. It exhibits antifungal properties and has been evaluated for its potential as an antimicrobial agent. Studies indicate that its derivatives can enhance biological activity, making it a candidate for drug development against various pathogens .

Notable Biological Properties:

  • Antifungal Activity: Effective against certain fungal strains.
  • Antimicrobial Potential: Shows promise in inhibiting bacterial growth.
  • Drug Development: Used as a scaffold for synthesizing more complex biologically active compounds.

Several methods exist for synthesizing 4,5-dichloroimidazole, which can be categorized into direct halogenation and cyclization techniques.

Common Synthesis Routes:

  • Halogenation of Imidazole: Direct chlorination of imidazole using chlorine gas or chlorinating agents.
  • Cyclization Reactions: Involves the reaction of appropriate precursors under acidic or basic conditions to form the imidazole ring with chlorine substituents.
  • Metal-Catalyzed Processes: Utilizing metal catalysts to facilitate the formation of 4,5-dichloroimidazole from simpler starting materials.

4,5-Dichloroimidazole finds applications across various fields including:

  • Pharmaceuticals: As an intermediate in the synthesis of antifungal and antimicrobial agents.
  • Agriculture: Used in developing agrochemicals for pest control.
  • Coordination Chemistry: Acts as a ligand in metal complexes for catalysis and material science applications .

Research on interaction studies involving 4,5-dichloroimidazole has focused on its coordination with metal ions and its effects on biological systems. Computational studies have modeled its interactions with various solvents and metal complexes, providing insights into its electronic structure and reactivity .

Key Findings:

  • Solvent Effects: The choice of solvent significantly influences the distribution of electron density and coordination behavior.
  • Metal Complex Stability: The formation of complexes with metals like copper(II) demonstrates enhanced stability and potential catalytic activity.

4,5-Dichloroimidazole shares structural similarities with several other imidazole derivatives. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
ImidazoleC₃H₄N₂Basicity; widely used as a building block
2-MethylimidazoleC₄H₆N₂Enhanced solubility; used in pharmaceuticals
4-BromoimidazoleC₃H₂BrN₂Similar reactivity but with bromine instead of chlorine
1H-ImidazoleC₃H₄N₂Different position of substituents affects reactivity

Uniqueness of 4,5-Dichloroimidazole:

The presence of two chlorine atoms at the 4 and 5 positions significantly enhances its reactivity compared to other derivatives. This positioning allows for unique interaction patterns with both biological targets and metal ions, making it a valuable compound in medicinal chemistry and materials science .

4,5-Dichloroimidazole, a halogenated derivative of imidazole, has emerged as a pivotal compound in organic synthesis and industrial applications. Its discovery traces back to early studies on imidazole derivatives, where halogenation strategies were explored to enhance reactivity. The compound gained prominence in the 1970s–1980s with advancements in heterocyclic chemistry, particularly in the synthesis of bioactive molecules. Early research focused on its role as a precursor in pharmaceutical intermediates, driven by the need for antifungal and antibacterial agents. By the 1990s, systematic studies on its thermodynamic properties and synthetic versatility solidified its importance in both academic and industrial contexts.

Position Within Imidazole Chemistry

As a member of the imidazole family, 4,5-dichloroimidazole distinguishes itself through its electron-withdrawing chlorine substituents at the 4- and 5-positions. This substitution pattern significantly alters its electronic and steric properties compared to non-halogenated imidazoles. For instance, it exhibits enhanced electrophilicity, enabling nucleophilic substitution reactions at the imidazole ring. In contrast to 1-methylimidazole or 2-methylimidazole, its reactivity is more directed toward electrophilic aromatic substitution due to the electron-deficient nature of the ring.

Table 1: Comparative Properties of Imidazole Derivatives

CompoundSubstituentsMelting Point (°C)Solubility in WaterKey Applications
ImidazoleNone89–91SolublePharmaceutical bases
2-MethylimidazoleMethyl at C2140–142Slightly solubleCorrosion inhibitors
4-NitroimidazoleNitro at C4159–161InsolubleAnticancer agents
4,5-DichloroimidazoleCl at C4 and C5179–182InsolublePharmaceutical intermediates, agrochemicals

Data compiled from PubChem, Sigma-Aldrich, and Alfa Aesar.

Significance in Heterocyclic Research

4,5-Dichloroimidazole serves as a versatile building block in heterocyclic synthesis. Its chlorine atoms act as leaving groups, facilitating substitutions with amines, alkoxides, or other nucleophiles. This reactivity underpins its role in synthesizing complex heterocycles, such as tetrazoles, benzimidazoles, and pyridyl derivatives. Notably, its use in preparing tetrazole derivatives via azo intermediates has been documented, with applications in antimicrobial and anticancer research. Additionally, its ability to form stable metal complexes, such as phosphinite ligands, highlights its utility in catalytic systems.

Current Research Landscape

Recent advancements in 4,5-dichloroimidazole research focus on sustainable synthesis methods and expanded applications. The global market, valued at $450 million in 2023, is projected to grow at 6.8% CAGR, driven by demand in pharmaceuticals (60% usage) and agrochemicals (15%). Key trends include:

  • Green Chemistry Initiatives: Development of eco-friendly synthetic routes to reduce waste and energy consumption.
  • Nanoparticle Applications: Incorporation into silver-carbene complexes for biomedical applications, such as antimicrobial coatings.
  • Enzyme Inhibition Studies: Exploration in biochemical research to target metabolic pathways.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15965-30-7

Wikipedia

4,5-Dichloroimidazole

Dates

Modify: 2023-08-15

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